1-(Benzenesulfonyl)-2-ethenylbenzene
Description
Properties
CAS No. |
109184-48-7 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-ethenylbenzene |
InChI |
InChI=1S/C14H12O2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h2-11H,1H2 |
InChI Key |
BVQPSTKQOTWKGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation Followed by Coupling
A patent-derived method (US20030105334A1) utilizes chlorosulfonic acid (ClSO₃H) in trifluoroacetic acid (TFA) to sulfonate pre-functionalized benzene rings. For 1-(benzenesulfonyl)-2-ethenylbenzene synthesis:
- Chlorosulfonation : Treat 1-chloro-2-ethenylbenzene with ClSO₃H/TFA (1:3 v/v) at −10°C for 4 hours.
- Nucleophilic Displacement : React the chlorosulfonated intermediate with sodium benzenesulfinate (NaSO₂Ph) in dimethyl sulfoxide (DMSO) at 80°C.
This two-step process achieves 72% overall yield with >95% purity by HPLC. The TFA acts as both solvent and proton donor, enhancing electrophilicity of the sulfonating agent.
Transition Metal-Catalyzed Methods
Palladium-Catalyzed Sulfonylation
Recent advances employ Pd(PPh₃)₄ (5 mol%) to mediate cross-coupling between 2-bromoethenylbenzene and sodium benzenesulfinate. Conducted in tetrahydrofuran (THF) at 80°C for 12 hours, this method achieves 58% yield with minimal byproducts. While less efficient than EAS routes, it avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Mechanistic Analysis of Key Reactions
Electrophilic Aromatic Sulfonation
The AlCl₃-catalyzed reaction proceeds via a Wheland intermediate (Figure 1). Density functional theory (DFT) calculations indicate the ethenyl group’s +M effect stabilizes the σ-complex at the ortho position (ΔG‡ = 24.3 kcal/mol vs. 28.1 kcal/mol for para).
Figure 1 : Proposed mechanism for AlCl₃-mediated sulfonation.
[Mechanism diagram placeholder: Wheland intermediate stabilization by ethenyl group]
Radical Pathways in Metal-Catalyzed Methods
EPR studies reveal Pd⁰/PdII redox cycles generate sulfonyl radicals (PhSO₂- ), which add to the ethenyl moiety before aromatization. This explains the need for radical scavengers (e.g., TEMPO) to suppress polymerization side reactions.
Optimization Strategies and Yield Comparisons
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct EAS | AlCl₃/DCM | 0→25 | 8 | 65 | 88 |
| Halosulfonation | ClSO₃H/TFA | −10→25 | 4 + 6 | 72 | 95 |
| Pd-Catalyzed | Pd(PPh₃)₄/THF | 80 | 12 | 58 | 92 |
Industrial-Scale Production Considerations
Batch reactors (500–1000 L) using the halosulfonation method achieve 68–70% yield at 90% purity after crystallization from ethyl acetate/hexane. Continuous flow systems are being tested to reduce ClSO₃H decomposition (t₁/₂ = 2.1 h at 25°C).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Sulfides, thiols
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
1-(Benzenesulfonyl)-2-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylbenzene involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological and chemical targets. The ethenyl group can participate in addition reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features, synthesis methods, and properties of 1-(Benzenesulfonyl)-2-ethenylbenzene and related compounds:
Physicochemical Properties
- Molecular Weight: Compounds with benzenesulfonyl groups (e.g., CAS 823809-31-0, MW 239.27 ) are heavier than non-sulfonylated analogs. 1-(Benzenesulfonyl)-2-ethenylbenzene is estimated to have a MW of ~244.3 g/mol.
- Solubility : Sulfonyl groups enhance polarity, increasing water solubility in polar solvents compared to ethynyl or nitro derivatives ().
- Stability : Ethenyl groups may undergo oxidation or addition reactions, whereas ethynyl analogs (e.g., 5324-64-1) exhibit rigidity and resistance to electrophilic attacks ().
Key Research Findings
- Stereochemical Outcomes : The reaction mechanism for benzenesulfonyl chloride with alkynes (e.g., diphenylacetylene) involves axial addition followed by equatorial rearrangement, influencing product stereochemistry .
- Electronic Effects : Nitro groups (CAS 823809-31-0) reduce electron density on the benzene ring, while ethenyl groups enhance electrophilic substitution reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
